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Compound of Interest

Compound Name: Onc212

Cat. No.: B15580608

Introduction

Onc212, a fluorinated analog of the imipridone ONC201, is a promising anti-cancer agent that
has demonstrated potent preclinical activity against a range of malignancies, including
pancreatic cancer.[1] As with any investigational drug, a thorough understanding of its in vivo
safety and toxicology profile is paramount for its clinical development and successful translation
to therapeutic use. This technical guide provides a comprehensive overview of the publicly
available non-clinical safety data for Onc212, with a focus on its tolerability, organ-specific
toxicities, and the methodologies used in these assessments. The information is intended for
researchers, scientists, and drug development professionals engaged in the evaluation of this
novel therapeutic agent.

Executive Summary of In Vivo Safety Findings

Preclinical studies in animal models have established a preliminary safety profile for Onc212.
The compound is generally well-tolerated at efficacious doses.[2] However, at higher
concentrations, specific toxicities have been observed, primarily affecting the spleen and liver.

Key Findings:

e Maximum Tolerated Dose (MTD): While a formal MTD study is not detailed in the available
literature, Onc212 is reported to be well-tolerated up to 250 mg/kg.[2]
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o Dose-Limiting Toxicities: At a dose of 300 mg/kg, Onc212 has been shown to cause splenic

damage and elevated liver enzymes.[2]

» Efficacious and Tolerated Dose: A dose of 50 mg/kg administered three times a week has

been demonstrated to be effective in inhibiting tumor growth in pancreatic cancer xenograft

models without reported signs of toxicity.[1]

Quantitative Toxicology Data

The following tables summarize the key quantitative data extracted from in vivo studies of

Onc212.

Table 1: Single-Dose and Dose-Ranging Toxicity of Onc212

Route of .
. . Dose Observatio
Parameter Species Administrat Reference
i (mglkg) n
ion
Tolerability Not Specified  Not Specified  Up to 250 Well-tolerated  [2]
Splenic
Organ N N damage and
. Not Specified  Not Specified 300 ) [2]
Toxicity elevated liver

enzymes

Table 2: Dosing and Tolerability in Efficacy Studies
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. Observed
. Dosing .

Animal Model . Duration Adverse Reference

Regimen

Events

Pancreatic
Cancer

50 mg/kg, three .
Xenograft ) Not Specified Not reported [1]

times a week
(HPAF-II,
BxPC3)
Pancreatic
Cancer
Xenograft 50 mg/kg, daily Not Specified Not reported [1]
(PANC-1,
Capan-2)
Acute Myeloid 50 mg/kg, N

Not Specified Not reported [2]

Leukemia (AML) biweekly

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological

findings. The following section outlines the experimental protocols as described in the cited

literature for key in vivo studies involving Onc212.

In Vivo Toxicity Assessment

¢ Objective: To determine the tolerability and identify potential organ toxicities of Onc212 at

escalating doses.

« Animal Model: Specific details on the animal model (e.g., species, strain, sex, age) are not

provided in the available source.

e Dosing:

o Vehicle: 10% DMSO, 20% Kolliphor® EL, and 70% PBS.[2]

o Drug Administration: Oral gavage.[]
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o Dose Levels: Escalating doses up to 300 mg/kg were administered.[2]
e Monitoring:

o General Health: Animals were monitored for signs of toxicity.[2]

o Body Weight: Mice were weighed once a week.[2]
o Endpoint Analysis:

o Organ Assessment: At the conclusion of the study, organs were presumably harvested for
assessment. The available data specifies splenic damage was observed.[2]

o Clinical Chemistry: Blood was collected to measure liver enzymes, which were found to be
elevated at the 300 mg/kg dose.[2] In some efficacy studies, whole blood and serum were
collected via cardiac puncture and sent to a GLP-compliant laboratory (Antech GLP) for
complete blood counts and chemistry tests.[2]

In Vivo Efficacy Studies in Pancreatic Cancer Xenograft
Models

o Objective: To evaluate the anti-tumor efficacy of Onc212.
e Animal Models:

o HPAF-II, BXPC3, PANC-1, and Capan-2 human pancreatic cancer cell lines were used to
establish xenografts.[1]

o Host animals were typically immunodeficient mice (e.g., nude mice).
e Dosing:

o Vehicle: Not explicitly stated for all studies, but a common vehicle is 10% DMSO, 20%
Kolliphor® EL, and 70% PBS.[2]

o Drug Administration: Oral gavage.[1]

o Dosing Regimen: 50 mg/kg administered either daily or three times a week.[1]
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e Monitoring:

o Tumor Growth: Tumor volume was measured 1 to 2 times a week using a digital caliper,
calculated as (L x W"2)/2, where L is length and W is width.[2]

o Body Weight: Mice were weighed weekly to monitor for signs of drug toxicity.[2]
o Endpoint Analysis:

o Tumor Growth Inhibition: Comparison of tumor volumes between treated and control
groups.[1]

o Bioluminescence Imaging: Performed at the end of the experiment to visualize tumors.[1]

o Immunohistochemistry (IHC): Tumor sections were assessed for the proliferation marker
Ki67.[1]

Signaling Pathways and Experimental Workflows
Onc212 Mechanism of Action and Potential for Off-
Target Effects

Onc212's mechanism of action involves targeting the G protein-coupled receptor GPR132 and
the mitochondrial protease ClpP.[2][3] This interaction leads to the induction of apoptosis in
cancer cells. Understanding this pathway is crucial for predicting potential on-target, off-tumor
toxicities.
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Caption: Onc212 signaling cascade.

Generalized In Vivo Toxicology Study Workflow

The following diagram illustrates a generalized workflow for an in vivo toxicology study, based
on the methodologies described in the available literature.
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Generalized In Vivo Toxicology Workflow
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Caption: Generalized workflow for in vivo toxicology studies.
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Discussion and Future Directions

The available preclinical data suggest that Onc212 has a manageable safety profile, with a
therapeutic window that allows for significant anti-tumor efficacy at well-tolerated doses. The
primary dose-limiting toxicities appear to be related to the spleen and liver at high
concentrations.

However, a comprehensive understanding of the in vivo safety and toxicology of Onc212 is still
emerging. The publicly available literature lacks detailed reports from formal, GLP-compliant
toxicology studies. Key areas for further investigation include:

o Definitive MTD and NOAEL determination: Conducting formal dose-escalation studies in at
least two species (one rodent and one non-rodent) to establish the No Observed Adverse
Effect Level (NOAEL) and MTD.

o Safety Pharmacology: Dedicated studies to assess the effects of Onc212 on the
cardiovascular, respiratory, and central nervous systems are needed.

o Genotoxicity: A standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal
aberration assay, in vivo micronucleus test) should be performed.

o Chronic Toxicity: Longer-term repeated-dose toxicity studies are necessary to evaluate the
potential for cumulative toxicity.

o Detailed Histopathology: Comprehensive histopathological examination of all major organs
from toxicology studies will provide a more complete picture of potential target organ
toxicities.

As Onc212 progresses through clinical development, the full, confidential toxicology data
package submitted to regulatory agencies will provide a more definitive assessment of its
safety profile. Continued monitoring and reporting of safety data from both ongoing preclinical
studies and early-phase clinical trials will be essential for the successful development of this
promising anti-cancer agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anti-pancreatic cancer activity of ONC212 involves the unfolded protein response (UPR)
and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nim.nih.gov]

e 2. aacrjournals.org [aacrjournals.org]

o 3. ONC212 is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic
Cancer - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In Vivo Safety and Toxicology Profile of Onc212: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15580608#in-vivo-safety-and-toxicology-profile-of-
onc212]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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